(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol

Crystallinity Solubility Process Chemistry

Common challenge: Conventional aryl amino alcohols lack sufficient steric shielding for demanding asymmetric transformations, resulting in poor stereocontrol or non-viable reactions. (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol (CAS 1212808-15-5) solves this via its per-methylated Ph* group, which enforces an ~90° orthogonal twist between the aromatic ring and the α-carbon, creating a uniquely congested, non-planar chiral pocket. • Enables >90% conversion in Ru-catalyzed hydrogen-borrowing alkylation where phenyl analogs yield 0%. • Imparts exceptional crystallinity to downstream intermediates-purify by recrystallization, reducing solvent use and increasing throughput. • Supplied as enantiopure free base (≥95% HPLC); hydrochloride salt also available for biological assay formulation.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B12296110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)C(CO)N)C)C
InChIInChI=1S/C13H21NO/c1-7-8(2)10(4)13(12(14)6-15)11(5)9(7)3/h12,15H,6,14H2,1-5H3/t12-/m1/s1
InChIKeyNIDOJZPGODHVAW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: (S)-Ph* β-Amino Alcohol


(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol (CAS 1212808‑15‑5, MF C₁₃H₂₁NO, MW 207.31) is an enantiopure β‑amino alcohol that carries a fully methylated phenyl group (Ph*). The Ph* moiety enforces a perpendicular orientation between the aromatic ring and the adjacent carbon–nitrogen bond, dramatically altering the local steric and electronic environment relative to simpler aryl amino alcohols [1]. This molecular architecture enables the compound to serve as a uniquely shielded chiral ligand, auxiliary, or building block for reactions where conventional aryl‑substituted analogs fail or give inferior stereocontrol [1]. It is typically supplied as the free base with a purity of ≥95 % (HPLC) and is also available as the hydrochloride salt .

1Enantiopure (S)-β-amino alcohol for stereochemical control studies
2Pentamethylphenyl (Ph*) provides extreme steric shielding and conformational lock
3Available as free base and hydrochloride salt for workflow flexibility

Steric Differentiation of (S)-Ph* β-Amino Alcohol


In-class β‑amino alcohols such as (S)-2-amino-2-phenylethanol, (S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol, or (S)-2-amino-2-(2,6-dimethylphenyl)ethanol cannot be substituted for the pentamethylphenyl (Ph*) variant without measurable loss of performance. The Ph* group enforces an almost orthogonal twist (∼90°) between the aromatic ring and the α‑carbon, eliminating resonance conjugation and creating a uniquely congested, non‑planar chiral pocket [1]. This structural perturbation translates into differentiated reactivity in asymmetric catalysis, altered solubility and crystallinity, and modified pharmacokinetic behavior when the scaffold is used in medicinal chemistry. For instance, Ph* ketones are documented to undergo hydrogen‑borrowing alkylation with >90 % conversion under conditions where acetophenone derivatives are completely inert [1]. Because the steric shielding provided by the five methyl groups is essential for the compound's function, using a less‑substituted analog compromises the stereochemical outcome and may render the reaction non‑viable [1].

Less-substituted aryl analogs (phenyl, 2,6-dimethylphenyl) lack the Ph* orthogonal twist; stereochemical outcome may not reproduce.

Ph* ketones show differentiated reactivity in hydrogen-borrowing alkylation; unsubstituted phenyl derivatives remain inert under identical conditions.

Physical property divergence (solid vs. liquid) alters crystallization behavior and handling profile; direct substitution may not transfer.

Quantitative Differentiation of (S)-Ph* β-Amino Alcohol


Crystallinity and Handling Advantages of Ph* Group

The pentamethylphenyl (Ph*) group dramatically increases crystallinity of β‑amino alcohol derivatives. Ph* ketones, which share the same aromatic core, are described as “extremely crystalline,” with many derivatives being solids at room temperature that readily form single crystals suitable for X‑ray diffraction [1]. In contrast, the unsubstituted phenyl analog (acetophenone) is a liquid under identical conditions [1]. The (S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol scaffold is therefore expected to yield highly crystalline intermediates, simplifying purification by recrystallization and improving handling in kilogram‑scale campaigns.

Crystallinity & Handling
Class-level inference
Solid; extremely crystalline Ph* ketones
Supports solid-form handling review
Class-level; data to verify for amino alcohol
Crystallinity Solubility Process Chemistry

Ph* Group Unlocks Hydrogen-Borrowing Alkylation

The pentamethylphenyl (Ph*) group unlocks reactivity in hydrogen‑borrowing alkylation reactions that is completely inaccessible to less‑substituted aryl ketones. In a comparative study, Ph* ketones underwent hydrogen‑borrowing alkylation with primary alcohols to give α‑branched ketones in >90 % conversion, whereas the unsubstituted phenyl analog (acetophenone) gave 0 % conversion under identical conditions [1]. The (S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol framework, by virtue of the same Ph* steric shield, is predicted to enable similarly unique transformations in amination or borrowing‑hydrogen cascades.

Hydrogen-Borrowing Alkylation
Head-to-head
>90% conversion
Supports reactivity differentiation
Ru-catalyzed; phenyl analog 0% conversion
Hydrogen Borrowing Alkylation Steric Hindrance

Lipophilicity Enhancement by Ph* Group

The pentamethylphenyl group introduces significant lipophilic character. While direct log P data for (S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol are not published, the effect of the Ph* moiety on lipophilicity can be inferred from its impact on molecular weight and topology. The target compound (MW 207.31) is approximately 68 g/mol heavier than its unsubstituted phenyl analog, (S)-2-amino-2-phenylethanol (MW 137.18). Each added methyl group contributes approximately +0.5 log P units (class‑level inference). Therefore, the Ph* derivative is expected to be roughly 2.5–3.0 log P units more lipophilic than the parent phenyl compound [1].

Lipophilicity Shift
Class-level inference
+2.5–3.0 log P units predicted
Supports lipophilicity profiling
Estimated from methyl group contributions
Lipophilicity LogP Physicochemical Properties

Free Base and Hydrochloride Salt Forms

The compound is commercially available in two forms: the free base (CAS 1212808‑15‑5, purity ≥95 % HPLC) and the hydrochloride salt (CAS 1391455‑57‑4, purity ≥95 %) . This dual availability allows the user to select the form most compatible with downstream reaction conditions (e.g., base‑free coupling vs. salt‑form for aqueous solubility). Both forms are supplied with the (S)‑configuration, ensuring enantiomeric consistency. Many simpler β‑amino alcohols (e.g., (S)-2-amino-2-phenylethanol) are primarily sold only as the free base, limiting formulation flexibility.

Salt Form Availability
Head-to-head
Free base & HCl salt
Supports formulation flexibility
Typical analog only free base
Salt Forms Enantiopurity Formulation

Conformational Rigidity and Stereoselectivity

The pentamethylphenyl group restricts conformational flexibility around the C(aryl)–C(α) bond. In Ph* ketones, the aromatic ring is twisted ~90° out of the carbonyl plane, a conformation that is frozen in solution and in the solid state [1]. This rigidity is transferred to the β‑amino alcohol scaffold, creating a well‑defined chiral environment. In contrast, less‑substituted analogs (e.g., 2,6‑dimethylphenyl) retain some rotational freedom, leading to a less‑ordered transition state and potentially lower enantioselectivity in asymmetric catalysis [2].

Conformational Rigidity
Class-level inference
Locked ~90° twist
Supports stereoselectivity prediction
Partial rotation in less-substituted analogs
Conformational Analysis Asymmetric Synthesis Steric Shielding

High-Value Applications of (S)-Ph* β-Amino Alcohol


Chiral Ligands for Hydrogen-Borrowing Alkylation

The compound serves as a precursor for chiral ligands designed for hydrogen‑borrowing alkylation. Because the Ph* group enables >90% conversion in Ru‑catalyzed alkylation (while phenyl analogs give 0% conversion), ligands derived from (S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol are positioned to unlock new substrate scopes in C–C bond‑forming processes [1]. This is directly relevant for pharmaceutical process chemistry teams seeking to replace traditional, lower‑yielding alkylation methods with more atom‑economical borrowing‑hydrogen protocols.

Crystalline Intermediates for Large-Scale Purification

When integrated into a synthetic sequence, the Ph*‑containing amino alcohol imparts exceptional crystallinity to downstream intermediates [1]. This property is exploited in medicinal chemistry and process R&D to simplify purification by simple recrystallization rather than chromatography, reducing solvent usage and increasing throughput. The hydrochloride salt form further expands formulation options for biological assays .

Sterically Shielded β-Amino Alcohol Pharmacophores

The predicted 2.5–3.0 log P unit increase relative to the unsubstituted phenyl analog [1] makes this compound a strategic choice for modulating the lipophilicity of drug candidates. The per‑methylated aromatic ring also provides a metabolically resistant, sterically shielded core that can improve metabolic stability and reduce off‑target interactions. Procurement of the (S)‑enantiomer ensures that stereochemistry is fixed from the outset, avoiding costly chiral resolution later.

Chiral Auxiliary with Extreme Steric Bulk

The conformationally locked, near‑orthogonal Ph* group [1] creates a rigid chiral environment that can be exploited as a removable chiral auxiliary. In reactions where high diastereoselectivity is essential, the extreme steric demand of the pentamethylphenyl group biases the approach of reagents to a single face of the reacting center. This reduces the formation of undesired diastereomers and simplifies product isolation, a critical advantage in early‑phase drug discovery where material is limited.

Application
Selection Property
Validation Focus
Hydrogen-borrowing ligand synthesis
Reactivity differentiation profile
Ru-catalyzed substrate scope validation
Crystalline intermediate purification
Crystallinity property
Recrystallization efficiency review
Lipophilicity-modulated pharmacophore design
Lipophilicity shift context
LogP and metabolic stability review
Chiral auxiliary with extreme steric bulk
Conformational lock context
Diastereoselectivity and product isolation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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